molecular formula C9H13LiN2O3 B2613460 Lithium(1+) ion 1-(1-methylazetidin-3-yl)-5-oxopyrrolidine-3-carboxylate CAS No. 2172251-24-8

Lithium(1+) ion 1-(1-methylazetidin-3-yl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B2613460
CAS No.: 2172251-24-8
M. Wt: 204.15
InChI Key: QRLZSMBOXYCJDA-UHFFFAOYSA-M
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Description

Lithium(1+) ion 1-(1-methylazetidin-3-yl)-5-oxopyrrolidine-3-carboxylate is a complex organic compound that combines a lithium ion with a pyrrolidine carboxylate structure This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) ion 1-(1-methylazetidin-3-yl)-5-oxopyrrolidine-3-carboxylate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-aminobutyric acid derivative.

    Introduction of the Azetidine Group: The azetidine group is introduced via a nucleophilic substitution reaction, where a suitable azetidine precursor reacts with the pyrrolidine derivative.

    Lithium Ion Incorporation: The final step involves the incorporation of the lithium ion, which can be achieved by reacting the intermediate compound with a lithium salt, such as lithium chloride, under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine and pyrrolidine rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, Lithium(1+) ion 1-(1-methylazetidin-3-yl)-5-oxopyrrolidine-3-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound could be investigated for its potential therapeutic effects. The lithium ion is known for its use in treating bipolar disorder, and the compound’s structure might offer new avenues for drug development, particularly in targeting neurological conditions.

Industry

In industry, the compound’s properties could be leveraged in the development of new materials, such as polymers or coatings, that benefit from the stability and reactivity of the pyrrolidine and azetidine rings.

Mechanism of Action

The mechanism of action of Lithium(1+) ion 1-(1-methylazetidin-3-yl)-5-oxopyrrolidine-3-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The lithium ion could influence neurotransmitter release or uptake, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Lithium carbonate: Commonly used in the treatment of bipolar disorder.

    Lithium citrate: Another lithium salt used for similar therapeutic purposes.

    Pyrrolidine derivatives: Various compounds with the pyrrolidine ring structure, used in pharmaceuticals and organic synthesis.

Uniqueness

Lithium(1+) ion 1-(1-methylazetidin-3-yl)-5-oxopyrrolidine-3-carboxylate is unique due to the combination of the lithium ion with the azetidine and pyrrolidine rings

This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.

Properties

IUPAC Name

lithium;1-(1-methylazetidin-3-yl)-5-oxopyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3.Li/c1-10-4-7(5-10)11-3-6(9(13)14)2-8(11)12;/h6-7H,2-5H2,1H3,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLZSMBOXYCJDA-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CN1CC(C1)N2CC(CC2=O)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13LiN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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